molecular formula C18H12ClF3N4O4 B1662383 Delafloxacin CAS No. 189279-58-1

Delafloxacin

Cat. No.: B1662383
CAS No.: 189279-58-1
M. Wt: 440.8 g/mol
InChI Key: DYDCPNMLZGFQTM-UHFFFAOYSA-N
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Description

Delafloxacin is a novel anionic fluoroquinolone approved by the U.S. FDA in 2017 for acute bacterial skin and skin structure infections (ABSSSI) . Unlike traditional fluoroquinolones, this compound exhibits enhanced antibacterial activity in acidic environments (e.g., infected tissues with pH ~5.5) due to its unique anionic structure, which facilitates intracellular accumulation . It inhibits both DNA gyrase and topoisomerase IV, reducing the likelihood of resistance development . This compound is available in intravenous (IV) and oral formulations, with broad-spectrum activity against Gram-positive pathogens (including methicillin-resistant Staphylococcus aureus [MRSA]) and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Delafloxacin is synthesized through a multi-step process involving the condensation of ethoxy acrylic ester with 2,6-diamino-3,5-difluoropyridine. The reaction typically occurs in an organic solvent such as ether, tetrahydrofuran (THF), or methylene dichloride at temperatures ranging from 0 to 100°C . The intermediate products are further processed to yield this compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes the use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) for quantitation and quality control .

Chemical Reactions Analysis

Metabolic Pathways and Biotransformation

Delafloxacin undergoes phase II metabolism primarily via glucuronidation , mediated by UDP-glucuronosyltransferases (UGTs):

  • UGT1A1 (major)

  • UGT1A3

  • UGT2B15

Approximately 20% of the administered dose is converted to its glucuronide metabolite, which is pharmacologically inactive . Less than 1% undergoes oxidative metabolism, indicating minimal involvement of cytochrome P450 enzymes .

Key Metabolites

MetabolitePathwayExcretion RouteBioactivity
This compoundUnchangedUrine (41%), Feces (28%)Active
This compound glucuronideGlucuronidationUrine (20%), Feces (N/A)Inactive

Chelation Reactions

This compound forms stable chelates with multivalent cations , reducing its bioavailability:

  • Cations : Mg²⁺, Al³⁺, Fe²⁺, Zn²⁺

  • Clinical implication : Administration with antacids, iron, or zinc supplements must be separated by ≥2 hours (oral) or ≥6 hours (IV) .

Impact of Chelation on Pharmacokinetics

ParameterWith ChelationWithout Chelation
Oral bioavailabilityReduced by 30–50%58.8%
TₘₐₓDelayed0.75–4 hours

Protein Binding and Redox Stability

  • Protein binding : 84% (primarily to serum albumin) .

  • Redox reactivity : No significant oxidation under physiological conditions. The chlorine atom at position C8 and fluorine substituents enhance stability against enzymatic degradation .

pH-Dependent Ionization and Activity

The lack of a protonable group at position C7 results in pH-dependent ionization:

  • Acidic environments (e.g., abscesses) : Increased non-ionized fraction enhances membrane permeability and bactericidal activity .

  • Neutral/basic environments : Higher ionization reduces cellular uptake.

Ionization States Across pH Levels

pH RangeIonization StateAntibacterial Efficacy
5.0–6.0Non-ionizedHigh (MIC₉₀: 0.008–0.5 mg/L)
7.0–8.0IonizedModerate (MIC₉₀: 0.06–4 mg/L)

Resistance-Associated Enzymatic Interactions

Mutations in bacterial DNA gyrase (GyrA Ser83Leu, Asp87Asn) and topoisomerase IV (ParC Ser80Ile, Glu84Val) reduce this compound binding affinity by introducing hydrophobic residues at target sites . These substitutions disrupt hydrogen bonding and electrostatic interactions critical for inhibition.

Impact of Mutations on MIC Values

Mutation(s)MIC (mg/L)Fold Increase vs Wild-Type
None (Wild-Type)0.008
GyrA Ser83Leu0.1215×
GyrA Ser83Leu + ParC Ser80Ile1.0125×

Excretion and Environmental Degradation

  • Urinary excretion : 50–66% (unchanged drug and glucuronide) .

  • Fecal excretion : 28–48% .

  • Environmental stability : Degrades photolytically in aqueous solutions via defluorination and quinoline-ring cleavage .

Synthetic and Stability Considerations

  • Synthesis : The 4-quinolone core is synthesized through cyclization of a substituted aniline derivative with diethyl ethoxymethylenemalonate, followed by halogenation and azetidine ring introduction .

  • Storage : Stable at 25°C in lyophilized form; reconstituted solutions degrade within 24 hours at room temperature .

This compound’s chemical profile—marked by targeted glucuronidation, cation chelation, and pH-dependent ionization—defines its clinical utility and resistance patterns. Its structural resilience against common bacterial resistance mechanisms positions it as a critical agent for multidrug-resistant infections, though cation interactions and metabolic pathways require careful clinical management.

Scientific Research Applications

Randomized Controlled Trials

Recent studies have demonstrated that delafloxacin is comparable in efficacy to traditional antibiotics. A systematic review of six randomized controlled trials involving over 3,000 patients indicated that this compound had a microbiological eradication rate similar to that of comparator antibiotics (OR = 1.33%, 95% CI = 0.94–1.88) . Moreover, a Phase II trial showed that this compound achieved a higher cure rate compared to vancomycin in treating ABSSSIs, particularly in obese patients .

Study Population Outcome Findings
Riordan et al. (2015)Adults with ABSSSIsClinical cure rateComparable to comparators
Bassetti et al. (2019)Patients with MRSA infectionsBacterial eradication100% in DLX group vs. 98.5% in vancomycin/aztreonam
O’Riordan et al. (2018)Mixed infectionsSafety and efficacyWell tolerated with low adverse events

Safety Profile

This compound is generally well tolerated, with a low incidence of treatment-emergent adverse events (TEAEs). In pooled analyses from Phase III studies, fewer patients experienced adverse events compared to those receiving comparator treatments (7.0% vs. 9.2%) with serious adverse events occurring at similar rates across groups . Notably, no significant differences were observed in the rates of discontinuation due to treatment-related adverse events .

Off-Label Uses and Case Studies

This compound has been utilized off-label for various conditions beyond its approved indications. A case series involving five patients highlighted its effectiveness in treating prosthetic joint infections and acute skin infections, with no documented treatment failures or adverse events reported . The flexibility in its use underscores the need for further investigation into its potential applications.

Comparative In Vitro Activity

In vitro studies have shown that this compound possesses superior potency against certain pathogens compared to other fluoroquinolones. For instance, it demonstrated at least 64-fold greater potency against Staphylococcus aureus than levofloxacin and ciprofloxacin . This enhanced activity against resistant strains positions this compound as a valuable option in the era of increasing antibiotic resistance.

Mechanism of Action

Delafloxacin exerts its antibacterial effects by inhibiting the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). These enzymes are crucial for DNA replication, transcription, and repair. By preventing the relaxation of positive supercoils introduced during DNA elongation, this compound disrupts bacterial DNA processes, leading to cell death .

Comparison with Similar Compounds

Comparative Efficacy

Clinical Response in ABSSSI

Delafloxacin demonstrates superior or comparable efficacy to other antibiotics in treating ABSSSI:

  • Composite Clinical Response : Superior to vancomycin, ceftobiprole, fusidic acid, and iclaprim (odds ratio [OR]: 1.05–1.27) .
  • Early Clinical Response : Comparable to dalbavancin, daptomycin, linezolid, and vancomycin+aztreonam .
  • Microbiological Response : Similar to ceftaroline, linezolid, and vancomycin+aztreonam .

In MRSA-specific populations, this compound’s efficacy aligns with ceftaroline and tigecycline . For obese patients, it matches vancomycin+aztreonam and linezolid .

Community-Acquired Pneumonia (CAP)

This compound shows comparable clinical success to moxifloxacin in hospitalized CAP patients, with a 16-fold greater in vitro activity against Gram-positive pathogens .

Pharmacokinetics (PK) and Dosing

Parameter This compound Moxifloxacin Vancomycin Linezolid
Bioavailability 58.8% (oral) 86–90% (oral) N/A (IV only) ~100% (oral)
Protein Binding 84% 30–50% 10–50% 31%
Renal Adjustment Required (eGFR <30) Not required Required Not required
Half-life 3.7–6.8 hours 8–14 hours 4–6 hours 5–7 hours

This compound’s PK is linear across doses (50–1600 mg), with minimal accumulation upon repeated dosing . Renal impairment necessitates IV dose adjustments .

Resistance Mechanisms

This compound’s dual enzyme targeting reduces resistance risk compared to older fluoroquinolones . However, resistance in Escherichia coli and Klebsiella pneumoniae is linked to efflux pumps (e.g., AcrAB-TolC), which can be inhibited to restore activity . In contrast, resistance to ciprofloxacin often arises from mutations in gyrA or parC .

Unique Advantages Over Comparators

pH-Dependent Potency : Enhanced activity in acidic infection sites (e.g., abscesses) compared to ciprofloxacin or moxifloxacin .

Dual-Targeting Mechanism : Lowers resistance emergence versus single-target agents like ceftaroline .

Oral/IV Flexibility : Seamless transition between formulations, unlike vancomycin .

Biological Activity

Delafloxacin is a novel anionic fluoroquinolone antibiotic that has garnered attention for its broad-spectrum activity against various bacterial pathogens, including both Gram-positive and Gram-negative organisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and comparative performance against other antibiotics.

This compound exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This dual-targeting capability is attributed to specific substitutions at the C-7 and C-8 positions of the fluoroquinolone nucleus, enhancing its affinity for these targets compared to other fluoroquinolones . The unique molecular structure of this compound allows it to maintain activity against strains exhibiting resistance mechanisms, such as mutations in the quinolone resistance-determining region (QRDR) and efflux pump overexpression .

In Vitro Activity

This compound has demonstrated significant in vitro activity against a range of pathogens. A comparative study found that this compound exhibited at least 64 times greater potency than levofloxacin and ciprofloxacin against Staphylococcus aureus (MIC50 ≤ 0.008 mg/L) and coagulase-negative staphylococci (MIC50 0.06 mg/L). Additionally, it showed superior activity against Pseudomonas aeruginosa (MIC50 0.25 mg/L) compared to other fluoroquinolones .

PathogenThis compound MIC50 (mg/L)Levofloxacin MIC50 (mg/L)Ciprofloxacin MIC50 (mg/L)
Staphylococcus aureus≤0.0080.51
Coagulase-negative Staphylococci0.0611
Pseudomonas aeruginosa0.2511
Enterobacter cloacae0.030.030.03

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). In a Phase 3 study involving 850 adults, this compound was compared with vancomycin plus aztreonam. The results showed that this compound achieved an objective response rate of 83.7%, comparable to the vancomycin/aztreonam group at 80.6% . Notably, bacterial eradication rates for MRSA were reported at 100% for this compound-treated patients .

Case Studies

A case series involving five patients treated with this compound for various infections demonstrated high success rates without adverse events. The conditions included prosthetic joint infections and acute skin infections, highlighting this compound's potential off-label applications .

Resistance Mechanisms

Despite its broad-spectrum activity, some resistance mechanisms have been identified. This compound retains efficacy against certain resistant strains due to its unique pharmacological properties. For instance, it has shown effectiveness against levofloxacin-nonsusceptible Staphylococcus aureus isolates, with eradication rates exceeding 98% .

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining Delafloxacin's minimum inhibitory concentration (MIC) in vitro, and how do physiological conditions influence its activity?

this compound's MIC is typically measured under neutral pH conditions using standardized broth microdilution methods. However, its activity is enhanced in acidic environments (e.g., phagosomes), where its anionic structure promotes intracellular accumulation. Researchers should compare MIC values under neutral vs. acidic pH to better predict in vivo efficacy, as standard MICs may underestimate potency in acidic infection sites .

Q. How should stability-indicating analytical methods be validated for this compound in pharmaceutical formulations?

A validated LC-MS/MS method can quantify this compound and its degradation products under stress conditions (e.g., heat, acid/alkali, oxidation). Parameters like linearity (0.01–10 mg/L in plasma), precision (RSD <15%), and recovery rates must adhere to FDA guidelines. Degradation products are characterized using MS/MS in positive ionization mode to ensure specificity .

Q. What pharmacokinetic (PK) properties of this compound are critical for experimental design in animal or human studies?

Key PK considerations include its high tissue penetration, concentration-dependent bactericidal activity, and dual targeting of DNA gyrase/topoisomerase IV. This compound's anionic nature enhances accumulation in acidic sites (e.g., abscesses), requiring PK/PD models to incorporate pH-adjusted MIC values. Oral and IV bioavailability studies should account for food effects, with dose proportionality established up to 1,200 mg .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro MIC data and in vivo efficacy for this compound against gram-negative pathogens?

While in vitro MICs for gram-negative bacteria like E. coli may appear high (e.g., MIC90 = 4 mg/L), this compound's in vivo efficacy is influenced by intracellular accumulation and pH-dependent potency. Animal models simulating infected tissue microenvironments (e.g., murine thigh infection at pH 6.0) are recommended to bridge this gap .

Q. What experimental approaches optimize this compound dosing in obese populations?

Subgroup analyses of RCTs suggest BMI impacts vancomycin efficacy but not this compound, likely due to its consistent tissue distribution. Dosing studies should use population PK modeling to assess AUC/MIC ratios across BMI categories, ensuring therapeutic exposure without dose adjustments .

Q. What mechanisms underlie this compound resistance in MRSA, and how can efflux pump activity be quantified?

Resistance in MRSA arises via mutations in gyrA/parC or genomic amplifications of the sdrM efflux pump gene. Experimental evolution under this compound pressure (≥30 passages) selects for sdrM-amplified strains. Quantify efflux activity using ethidium bromide accumulation assays with/without efflux inhibitors (e.g., reserpine) .

Q. How should meta-analyses account for heterogeneity when comparing this compound's clinical cure rates in ABSSSI trials?

Pool data using random-effects models to handle variability in RCT designs (e.g., comparator drugs, dosing). Stratify by infection type (cellulitis vs. abscess) and pathogen (MRSA vs. MSSA). Sensitivity analyses exclude high-bias studies, focusing on double-blind trials with ITT populations .

Q. What in vitro models best replicate this compound's activity against intracellular pathogens like Mycobacterium tuberculosis?

Use macrophage infection models (e.g., THP-1 cells) incubated at pH 5.5–6.0 to mimic phagosomal acidity. Compare intracellular vs. extracellular MICs, as this compound’s potency increases 10-fold in acidic conditions, enhancing bacterial clearance in M. tuberculosis-infected macrophages .

Q. How do gyrA/parC mutations and efflux pump gene variations impact microbiological eradication rates in clinical trials?

Mutations in gyrA (Ser91Tyr) and parC reduce target affinity, while sdrM amplifications decrease intracellular drug concentrations. In trials, correlate eradication failure with baseline pathogen genotypes using whole-genome sequencing. Presumed eradication (based on clinical cure) may mask resistance, necessitating post-treatment susceptibility testing .

Q. What bioanalytical challenges arise when quantifying this compound in biological matrices, and how are they mitigated?

Matrix effects (e.g., plasma proteins) can lower recovery rates. Use deuterated internal standards (e.g., D5-Delafloxacin) and solid-phase extraction to enhance sensitivity. Validate methods per FDA guidelines, ensuring LLOQ ≤0.01 mg/L in plasma and ≤0.05 mg/L in urine for pharmacokinetic studies .

Q. Tables for Key Data Comparisons

Table 1: this compound MIC90 Values Under Different Conditions

PathogenNeutral pH MIC90 (mg/L)Acidic pH MIC90 (mg/L)Source
S. aureus (MRSA)0.250.03
N. gonorrhoeae0.125N/A
E. coli4.00.5

Table 2: Clinical Cure Rates in ABSSSI RCTs

Study IDThis compound Cure Rate (%)Comparator Cure Rate (%)Odds Ratio (95% CI)
RCT 188.587.11.12 (0.71–1.77)
RCT 289.290.10.94 (0.62–1.41)

Properties

IUPAC Name

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCPNMLZGFQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172331
Record name Delafloxacin
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Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Delafloxacin inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). This interferes with bacterial DNA replication by preventing the relaxation of positive supercoils introduced as part of the elongation process. The resultant strain inhibits further elongation. Delafloxacin exerts concentration-dependent bacteriocidal activity.
Record name Delafloxacin
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CAS No.

189279-58-1
Record name Delafloxacin
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Record name Delafloxacin [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delafloxacin
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Record name Delafloxacin
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Record name DELAFLOXACIN
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Synthesis routes and methods I

Procedure details

To 3.5 g of N,N-dimethylformamide were added 2.00 g of 1-(6-amino-3,5-difluoropyridine-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 1.00 g of 3-hydroxyazetidine hydrochloride, and 2.00 g of N-methylpyrrolidine together with 0.2 ml of ethanol, and the mixture was stirred at 85° C. for 10 minutes. The solvent and the like were distilled off under reduced pressure. After adding 10 ml. of ethanol to the residue, the mixture was heated under reflux for 10 minutes and allowed to cool, and the precipitate was collected by filtration and washed with ethanol and diisopropylether successively to obtain 2.10 g of the title compound as a pale yellow powder.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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